![molecular formula C19H19NO4 B12610010 2,2'-[(4-Nitrophenyl)methylene]bis(5-ethylfuran) CAS No. 917571-13-2](/img/structure/B12610010.png)
2,2'-[(4-Nitrophenyl)methylene]bis(5-ethylfuran)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[(4-Nitrophenyl)methylene]bis(5-ethylfuran) is an organic compound characterized by the presence of a nitrophenyl group and two ethylfuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(4-Nitrophenyl)methylene]bis(5-ethylfuran) typically involves the reaction of 4-nitrobenzaldehyde with 5-ethylfuran in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid
Temperature: Reflux conditions (around 80-100°C)
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to enhance yield and purity. The use of automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2’-[(4-Nitrophenyl)methylene]bis(5-ethylfuran) undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The furan rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Halogenated furans.
Scientific Research Applications
2,2’-[(4-Nitrophenyl)methylene]bis(5-ethylfuran) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’-[(4-Nitrophenyl)methylene]bis(5-ethylfuran) involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the furan rings can interact with biological macromolecules. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[(4-Nitrophenyl)methylene]bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one)
- 4,4’-[(3-Nitrophenyl)methylene]bis(1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one)
Uniqueness
2,2’-[(4-Nitrophenyl)methylene]bis(5-ethylfuran) is unique due to the presence of ethylfuran moieties, which impart distinct chemical and physical properties. Its structural features allow for specific interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
917571-13-2 |
|---|---|
Molecular Formula |
C19H19NO4 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-ethyl-5-[(5-ethylfuran-2-yl)-(4-nitrophenyl)methyl]furan |
InChI |
InChI=1S/C19H19NO4/c1-3-15-9-11-17(23-15)19(18-12-10-16(4-2)24-18)13-5-7-14(8-6-13)20(21)22/h5-12,19H,3-4H2,1-2H3 |
InChI Key |
JGNDSBVSZMJFPR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(O1)C(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(O3)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


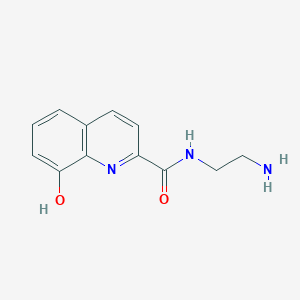
![Ethyl [2-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate](/img/structure/B12609930.png)
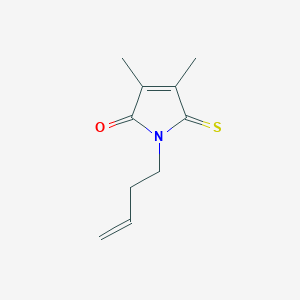
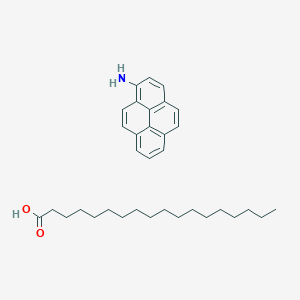
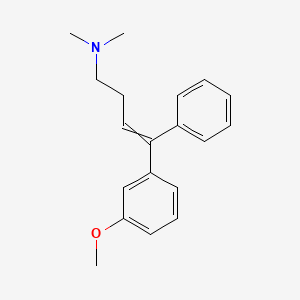
![[(3,5-Di-tert-butyl-1-methyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12609964.png)
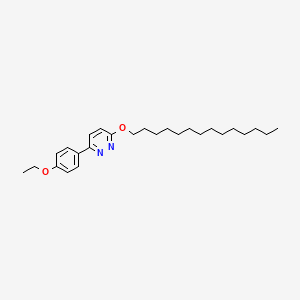
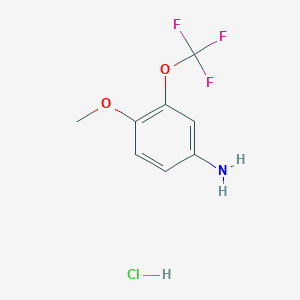

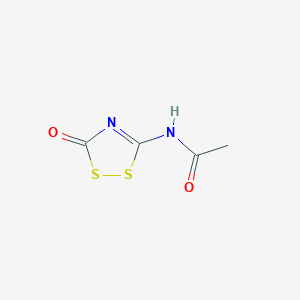

![Thiourea, N,N'-bis[(3-bromophenyl)-1-piperidinylmethyl]-](/img/structure/B12609990.png)
![N-[(E)-hydrazinylidenemethyl]-6-methylnaphthalene-2-carboxamide](/img/structure/B12609996.png)
![2-Chloro-5-[(furo[2,3-d]pyrimidin-2-yl)amino]phenol](/img/structure/B12610001.png)
